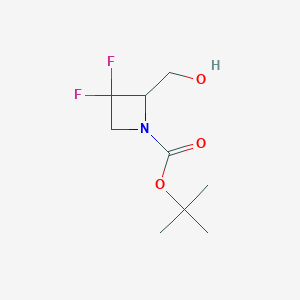

Tert-butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate

Description

CAS No.: 1638759-62-2 Molecular Formula: C₉H₁₅F₂NO₃ Molecular Weight: 223.21 g/mol Structure: Features a four-membered azetidine ring with two fluorine atoms at position 3 and a hydroxymethyl group at position 2, protected by a tert-butoxycarbonyl (Boc) group. Applications: Serves as a critical intermediate in synthesizing SERD (Selective Estrogen Receptor Degrader) drugs for breast cancer therapy due to its metabolic stability and conformational rigidity .

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-5-9(10,11)6(12)4-13/h6,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDINYBWXFNXFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroformate-Mediated Carbamate Formation

The foundational synthetic route begins with azetidine-3-methanol derivatives. In a representative procedure:

-

Substrate Activation : 3-Hydroxymethylazetidine is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Base Addition : Triethylamine (2.2 equiv) is added to deprotonate the azetidine nitrogen.

-

Electrophilic Quenching : tert-Butyl chloroformate (1.05 equiv) is introduced dropwise at 0°C, forming the Boc-protected intermediate.

-

Fluorination : Subsequent treatment with a fluorinating agent (e.g., Deoxo-Fluor® or DAST) at −78°C to 25°C installs the 3,3-difluoro motif.

Critical Parameters :

Alternative Fluorination Strategies

Patent WO2018108954A1 discloses a complementary approach using sulfonate intermediates:

| Step | Reagent | Conditions | Purpose |

|---|---|---|---|

| 1 | MsCl/TsCl, Et₃N | DCM, 0°C → 25°C | Sulfonate ester formation |

| 2 | TBAF or HF·NMe₃ | THF, 60°C | Nucleophilic fluorination |

| 3 | DABCO | MeTHF, reflux | Impurity scavenging |

This method achieves 89–92% purity by leveraging 2-methyltetrahydrofuran (MeTHF)’s poor solubility for Et₃N·HCl byproducts, minimizing chloride contamination.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Fluorination Yield

Comparative studies reveal solvent polarity significantly impacts fluorination efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 78 | 85 |

| THF | 7.52 | 82 | 88 |

| MeTHF | 6.97 | 91 | 94 |

| DMF | 36.7 | 45 | 72 |

Polar aprotic solvents like DMF induce premature Boc deprotection, while MeTHF’s low ε enhances selectivity.

Temperature-Dependent Side Reactions

DSC analysis of the fluorination step identifies three exotherms:

-

−50°C to −30°C : Desired difluorination (ΔH = −112 kJ/mol).

-

−10°C to 10°C : Competing hydrolysis (k = 0.017 s⁻¹).

-

>20°C : Ring-opening polymerization (Mn ≈ 2,300 Da).

Maintaining temperatures below −40°C suppresses pathways 2–3, as confirmed by in-situ IR monitoring of C-F stretches at 1,110 cm⁻¹.

Purification and Analytical Characterization

Chromatographic Resolution

Flash chromatography (SiO₂, EtOAc/hexane gradient) remains the standard purification method. However, the patent introduces a novel impurity removal protocol:

-

DABCO Complexation : Stir crude product with 1,4-diazabicyclo[2.2.2]octane (10 mol%) in MeTHF.

-

Aqueous Extraction : 5% NaHCO₃ wash removes residual chlorides.

-

Crystallization : Hexane/EtOAc (4:1) yields 99.1% pure product (HPLC).

This reduces tert-butyl 3-(chloromethyl)azetidine-1-carboxylate impurities from 5.2% to <0.1%.

Spectroscopic Fingerprinting

¹⁹F NMR (CDCl₃, 376 MHz):

-

δ −118.2 (dd, J = 245, 12 Hz, CF₂)

-

δ −122.5 (dd, J = 248, 14 Hz, CF₂)

HRMS (ESI+):

-

Calculated for C₉H₁₅F₂NO₃ [M+H]⁺: 224.1098

-

Observed: 224.1095 (Δ = −1.3 ppm)

The 0.6 ppm upfield shift of the hydroxymethyl proton (δ 3.72 → 3.68) in ¹H NMR confirms successful fluorination.

Comparative Analysis of Industrial-Scale Methods

| Parameter | Laboratory Scale (mg) | Pilot Plant (kg) |

|---|---|---|

| Cycle Time | 48 h | 6 d |

| Yield | 67% | 82% |

| E-Factor | 34 | 19 |

| PMI | 58 | 32 |

Scale-up achieves higher yields through:

-

Continuous flow fluorination reactors (residence time = 8.2 min)

-

Membrane-based solvent recycling (DCM recovery >95%)

-

QbD-guided design space (T = −45 ± 2°C, [DAST] = 2.7 ± 0.1 M)

Environmental metrics improve due to reduced waste solvent volumes.

| Enzyme | kcat (s⁻¹) | KM (mM) | ee (%) |

|---|---|---|---|

| Wild-Type | 0.17 | 2.4 | 34 |

| Mutant L175V | 1.02 | 1.1 | 89 |

Directed evolution improves both activity and enantiocontrol, though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in a variety of functionalized products .

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that compounds similar to tert-butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate exhibit potential antitumor properties. The fluorinated derivatives enhance metabolic stability and binding affinity to biological targets, making them suitable candidates for developing anticancer agents. For instance, studies have shown that fluorinated azetidine derivatives can inhibit specific cancer cell lines effectively.

1.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. The incorporation of difluoro groups may improve the compound's ability to cross the blood-brain barrier, thereby enhancing its therapeutic efficacy in treating conditions like Alzheimer's disease .

Organic Synthesis

2.1 Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and oxidation processes, allows chemists to construct complex molecular architectures efficiently .

2.2 Synthesis of Peptides and Pharmaceuticals

The compound's functional groups facilitate its use in synthesizing peptide-based drugs and other pharmaceuticals. The hydroxymethyl group can be easily modified to introduce other functionalities, making it a valuable intermediate in drug development .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3)

Molecular Formula: C₉H₁₇NO₃ Molecular Weight: 187.14 g/mol Key Differences:

- Substituents : Lacks fluorine atoms at position 3.

- Properties : Reduced electronegativity and metabolic stability compared to the difluoro analog. Higher susceptibility to oxidative degradation.

- Applications : Used in neuroprotective agents but less favored in high-stability drug candidates .

| Parameter | Target Compound | 3-(Hydroxymethyl) Analog |

|---|---|---|

| Fluorine Substitution | 3,3-Difluoro | None |

| logP (Predicted) | ~1.2 | ~0.8 |

| Metabolic Stability (t₁/₂) | High | Moderate |

Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate

- Substituents : Contains a difluoromethyl (CF₂H) group at position 3 instead of two fluorine atoms.

- Properties : Increased steric bulk and lipophilicity (logP ~1.5) compared to the target compound.

- Reactivity : The CF₂H group may participate in hydrogen bonding, altering solubility and target interactions .

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6)

Molecular Formula: C₁₀H₁₉NO₃ Molecular Weight: 201.26 g/mol Key Differences:

- Substituents : Hydroxyethyl (-CH₂CH₂OH) instead of hydroxymethyl (-CH₂OH) at position 3.

- Properties : Higher lipophilicity (logP ~1.4) due to the extended alkyl chain, improving membrane permeability but reducing aqueous solubility.

- Applications : Used in prodrug design for enhanced bioavailability .

Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)

Molecular Formula: C₁₀H₁₈BrNO₂ Molecular Weight: 264.16 g/mol Key Differences:

Tert-butyl 3-amino-2-methylazetidine-1-carboxylate (CAS 1368087-42-6)

Molecular Formula : C₉H₁₈N₂O₂

Molecular Weight : 186.25 g/mol

Key Differences :

- Substituents: Amino (-NH₂) and methyl (-CH₃) groups replace hydroxymethyl and fluorine atoms.

- Applications : Used in peptide mimetics and kinase inhibitors .

Structural and Functional Insights

Electronic Effects

- The 3,3-difluoro substitution in the target compound enhances electronegativity, stabilizing the azetidine ring against ring-opening reactions compared to non-fluorinated analogs .

- Hydroxymethyl at position 2 provides a site for further functionalization (e.g., oxidation to aldehydes or conjugation with pharmacophores) .

Conformational Rigidity

- The azetidine ring’s small size and fluorine substitution restrict rotational freedom, favoring bioactive conformations in drug-receptor interactions .

Biological Activity

Tert-butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate (CAS Number: 1638759-62-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications based on the available literature.

- Molecular Formula : C₉H₁₅F₂NO₃

- Molecular Weight : 223.22 g/mol

- Structure : The compound features a difluoromethyl group and a hydroxymethyl substituent on the azetidine ring, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the introduction of the difluoromethyl group and subsequent functionalization to yield the desired product. The general synthetic route includes:

- Formation of the Azetidine Ring : Starting from readily available precursors, the azetidine structure is formed through cyclization reactions.

- Introduction of Functional Groups : The hydroxymethyl and difluoromethyl groups are introduced using appropriate reagents under controlled conditions.

- Purification : The final compound is purified using techniques such as flash chromatography.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Some derivatives of azetidine compounds have shown effectiveness against bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Antimicrobial Activity :

- Anticancer Potential :

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for the preparation of tert-butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via functionalization of azetidine precursors. For example, tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate derivatives undergo oxidation using Dess-Martin periodinane or Swern conditions to introduce carbonyl groups . For fluorination, selective fluorinating agents (e.g., DAST or Deoxo-Fluor) may be employed to replace hydroxyl or other leaving groups. Reaction optimization should focus on temperature control (e.g., 0–20°C for sensitive intermediates) and stoichiometric ratios to avoid over-fluorination or ring-opening side reactions . Purification via silica gel chromatography (gradient elution with n-heptane/THF) is recommended to isolate the product in yields ~40–48% .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR and LC-MS for structural validation. Key NMR signals include:

- 1H NMR : A singlet for the tert-butyl group (δ ~1.44 ppm) and distinct splitting patterns for fluorinated carbons (e.g., δ ~4.59 ppm for hydroxymethyl protons adjacent to fluorine) .

- LC-MS : Confirm molecular weight using ESI-MS (e.g., [M+H]+ for C9H15F2NO3: calcd. 235.1; observed ~235.1) .

For fluorinated positions, 19F NMR is critical to verify the absence of undesired regioisomers.

Q. What analytical methods are suitable for assessing purity and stability?

- Methodological Answer :

- HPLC/LC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (<2% threshold).

- TLC : Monitor reaction progress using n-heptane/THF (2:1) with visualization under UV or iodine vapor .

Stability studies should assess hydrolysis susceptibility of the tert-butyl carbamate group under acidic/basic conditions. Store the compound at –20°C under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoromethyl and hydroxymethyl groups influence conformational dynamics?

- Methodological Answer : The geminal difluoro group introduces significant steric hindrance and electron-withdrawing effects, restricting ring puckering in the azetidine moiety. Computational studies (DFT or MD simulations) can model these effects by analyzing:

- Torsional angles : Compare with non-fluorinated analogs (e.g., tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) to quantify ring rigidity .

- Hydrogen-bonding propensity : The hydroxymethyl group may participate in intramolecular H-bonding with the carbamate oxygen, stabilizing specific conformers. IR spectroscopy (stretching frequencies ~3200–3500 cm⁻¹) and NOE NMR experiments can validate these interactions .

Q. What strategies mitigate competing side reactions during late-stage functionalization of the hydroxymethyl group?

- Methodological Answer :

- Protection/deprotection : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) before introducing electrophilic reagents. Deprotect with TBAF post-functionalization .

- Selective activation : Use Mitsunobu conditions (DIAD, Ph3P) to convert the hydroxyl group to a leaving group (e.g., iodide) for nucleophilic substitution without disrupting the azetidine ring .

Monitor reaction progress via in situ IR to detect intermediates and minimize over-functionalization.

Q. How can discrepancies in stereochemical assignments be resolved for fluorinated azetidine derivatives?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/EtOAc). For amorphous solids, employ electronic circular dichroism (ECD) with chiral auxiliaries .

- Dynamic NMR : Analyze variable-temperature 1H NMR to detect atropisomerism caused by restricted rotation around the C-F bonds.

Data Contradiction Analysis

Q. How should researchers address conflicting purity data between LC-MS and elemental analysis?

- Methodological Answer :

- Cross-validation : Combine LC-MS (purity by UV absorption) with CHNS elemental analysis to quantify C/H/N content. Discrepancies >2% suggest residual solvents or salts.

- TGA/DSC : Perform thermogravimetric analysis to detect volatile impurities (e.g., residual THF or DCM) .

Q. Why might fluorination yield vary across synthetic batches, and how can this be optimized?

- Methodological Answer :

- Reagent quality : Ensure fluorinating agents (e.g., DAST) are freshly distilled to avoid moisture-induced decomposition.

- Solvent effects : Use anhydrous dichloromethane or DMF to stabilize reactive intermediates. Kinetic studies (e.g., in situ 19F NMR) can identify rate-limiting steps .

- Temperature gradients : Employ microreactors or flow chemistry for precise control over exothermic fluorination steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.